![molecular formula C21H20BrN3O5 B2692566 3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1351648-38-8](/img/structure/B2692566.png)
3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
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Description
3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
A study on benzimidazole derivatives, which include compounds structurally related to 3-Benzyl-5-(1-(4-bromobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate, revealed their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds showed significant ABTS scavenging activities and DPPH scavenging activity, suggesting their potential as antioxidants and antimicrobial agents (Menteşe, Ülker, & Kahveci, 2015).
Medicinal Chemistry Applications
The synthesis and study of 1,2,4-oxadiazoles, including mechanisms similar to the synthesis of this compound, indicate their importance in medicinal chemistry and material sciences. These compounds have been pursued for their potential biological activities, showcasing the versatility of the oxadiazole core in drug development (Hemming, Khan, O’Gorman, & Pitard, 2013).
Synthesis and Characterization for Biological Activities
Novel synthesis routes for creating derivatives of 1,2,4-oxadiazoles have been explored, demonstrating methods to produce compounds with potential antibacterial activities. This research emphasizes the synthetic flexibility and biological relevance of compounds structurally related to this compound, highlighting their importance in the development of new antimicrobial agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Applications in Cytotoxic Activity
Research into similar oxadiazole and azetidinone compounds has identified potential cytotoxic activities against cancer cell lines. This suggests that derivatives like this compound could be explored for their anticancer properties, contributing to the development of novel chemotherapeutic agents (Abdulqader, Naser, Farhan, & Salih, 2018).
properties
IUPAC Name |
3-benzyl-5-[1-[(4-bromophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O.C2H2O4/c20-17-8-6-15(7-9-17)11-23-12-16(13-23)19-21-18(22-24-19)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJJFBNVTODNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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